molecular formula C7H9BrClNO B2543361 (1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride CAS No. 2490314-38-8

(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride

Cat. No.: B2543361
CAS No.: 2490314-38-8
M. Wt: 238.51
InChI Key: PYOLLSYAUCRTFS-JEDNCBNOSA-N
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Description

(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethanol group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of an ethanol group. One common method includes:

    Bromination: Starting with 3-pyridinol, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Reduction: The brominated product is then reduced to introduce the ethanol group. This can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-bromopyridine-3-carboxylic acid.

    Reduction: Formation of 3-ethylpyridine.

    Substitution: Formation of 6-aminopyridine-3-ethanol.

Scientific Research Applications

(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The bromine atom and ethanol group can play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(6-Chloropyridin-3-yl)ethanol;hydrochloride
  • (1S)-1-(6-Fluoropyridin-3-yl)ethanol;hydrochloride
  • (1S)-1-(6-Iodopyridin-3-yl)ethanol;hydrochloride

Uniqueness

(1S)-1-(6-Bromopyridin-3-yl)ethanol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo counterparts

Properties

IUPAC Name

(1S)-1-(6-bromopyridin-3-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-5(10)6-2-3-7(8)9-4-6;/h2-5,10H,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOLLSYAUCRTFS-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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